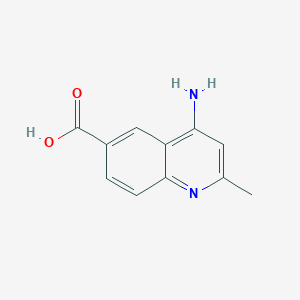

4-Amino-2-methylquinoline-6-carboxylic acid

説明

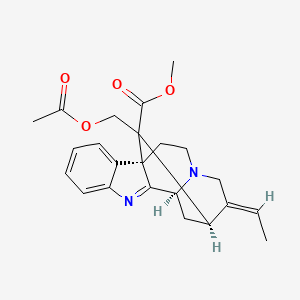

“4-Amino-2-methylquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is used as a reagent in the synthesis of imine polymers and various pharmaceutical agents .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, it has been found that aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol . The yield was reported to be 53.3% .

Molecular Structure Analysis

The molecular structure of “4-Amino-2-methylquinoline-6-carboxylic acid” can be analyzed using various spectroscopic techniques. For example, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “4-Amino-2-methylquinoline-6-carboxylic acid” are complex and involve multiple steps. For example, in pH 8.0 aqueous medium, DMQC-OSu reacted with amines at 50 degrees C within 20 min to form highly fluorescent carboxamides and the excess reagent hydrolyzed to the corresponding carboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-2-methylquinoline-6-carboxylic acid” include a molecular weight of 202.21 g/mol . It is non-flammable .

科学的研究の応用

Chemical Synthesis and Derivatives

4-Amino-2-methylquinoline-6-carboxylic acid has been studied in the context of chemical synthesis and the development of various derivatives. For instance, Campaigne and Hutchinson (1970) discussed the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides from similar quinoline carboxylic acids, noting their potential structural analogs to antimalarial quinolinemethanols (Campaigne & Hutchinson, 1970). Furthermore, synthetic studies have been conducted on marine drugs, involving 4H-chromene-2-carboxylic acid ester derivatives, which indicate the potential of these compounds in antitumor antibiotic research (Li et al., 2013).

Antibacterial Properties

There's significant interest in the antibacterial properties of quinoline derivatives. Hong et al. (1997) synthesized a novel 5-amino-6-methylquinoline carboxylic acid, revealing its potential as a non-6-fluoroquinolone antibacterial agent with activity comparable to ciprofloxacin (Hong et al., 1997). Additionally, Miyamoto et al. (1990) prepared a series of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, showing notable antibacterial activity against a range of bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).

Flavor and Food Safety

In the context of flavor and food safety, Arthur et al. (2015) conducted a toxicological evaluation of a flavor ingredient structurally related to 4-amino-2-methylquinoline-6-carboxylic acid, assessing its safety for use in food and beverage applications. Their studies indicated no mutagenic or clastogenic effects in vitro and in vivo, with a lack of maternal toxicity and adverse effects on fetal morphology at high doses (Arthur et al., 2015).

Catalysis and Chemical Reactions

There's research into the use of quinoline derivatives in catalysis and chemical reactions. Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives using a quinoline-based auxiliary, highlighting the functional group tolerance and potential applications in various chemical syntheses (Shabashov & Daugulis, 2010).

Potential in Drug Synthesis

A number of studies have explored the potential of quinoline derivatives in drug synthesis. For instance, Toan et al. (2020) synthesized novel quinoline-pyrimidine hybrid compounds, showing significant cytotoxic activity against certain cancer lines, indicating their potential in drug development (Toan et al., 2020).

将来の方向性

特性

IUPAC Name |

4-amino-2-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGARODDQXEDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427956 | |

| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylquinoline-6-carboxylic acid | |

CAS RN |

99984-73-3 | |

| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)